2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide
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Overview
Description
2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazines. This compound is characterized by the presence of a benzene ring fused to a thiadiazine ring, with an ethyl group attached to the benzene ring. The compound has garnered interest due to its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in several cellular processes, including cell growth and division, differentiation, and migration .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby modulating its activity
Biochemical Pathways
The compound’s interaction with its target enzyme can affect various biochemical pathways. For instance, tyrosine-protein phosphatases are involved in the regulation of the MAPK signaling pathway, which plays a key role in cellular processes such as growth, differentiation, and apoptosis . .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its target and the biochemical pathways it affects. Given its target, the compound could potentially influence cell growth and division, differentiation, and migration . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethylbenzenesulfonamide with chlorosulfonic acid, followed by cyclization with ammonia or amines . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene or thiadiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound has shown promise as an antihypertensive and antidiabetic agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1,2,4-benzothiadiazine-1,1-dioxide: The parent compound without the ethyl group.
4-methyl-1,2,4-benzothiadiazine-1,1-dioxide: A similar compound with a methyl group instead of an ethyl group.
4-chloro-1,2,4-benzothiadiazine-1,1-dioxide: A derivative with a chloro group.
Uniqueness
2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3-ol 1,1-dioxide is unique due to the presence of the ethyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in pharmacokinetics, potency, and selectivity compared to similar compounds .
Properties
IUPAC Name |
2-(4-ethylphenyl)-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-11-7-9-12(10-8-11)17-15(18)16-13-5-3-4-6-14(13)21(17,19)20/h3-10H,2H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWETXJJFOYBDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)NC3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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